molecular formula C10H8ClN7 B2385786 2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine CAS No. 477852-44-1

2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine

Cat. No.: B2385786
CAS No.: 477852-44-1
M. Wt: 261.67
InChI Key: JDQAPQPDOHNNGE-UHFFFAOYSA-N
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Description

2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine is a sophisticated heteroaromatic scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a pyridine core symmetrically functionalized with two distinct 1,2,4-triazole rings, one of which is further substituted, creating a multi-dentate ligand with potential for diverse molecular interactions. The 1,2,4-triazole pharmacophore is well-documented for its broad biological activity, serving as a key structural component in clinically used antifungal agents (e.g., fluconazole) and anticancer drugs (e.g., letrozole) by inhibiting enzymes like cytochrome P450 . The presence of multiple nitrogen donors in the triazole and pyridine rings makes this compound an excellent candidate for developing coordination compounds and polymers, as similar structures have been used as ligands for lanthanide and transition metal complexes . The chloro substituent on the pyridine ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. Primary research applications for this compound are anticipated in the discovery of new antifungal agents, given the proven efficacy of triazole-containing compounds against strains like Candida albicans , and in material science for constructing metal-organic frameworks (MOFs) or functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN7/c11-8-2-1-3-10(15-8)18-7-13-9(16-18)4-17-6-12-5-14-17/h1-3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQAPQPDOHNNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=NC(=N2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nucleophilic Substitution and Triazole Functionalization

A widely adopted strategy involves sequential functionalization of the pyridine ring. The synthesis begins with 2,6-dichloropyridine, where the chlorine at position 6 is selectively replaced by a 1,2,4-triazole group via nucleophilic aromatic substitution (NAS). This intermediate, 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine, is subsequently alkylated at the triazole’s 3-position using chloromethyl-1H-1,2,4-triazole under basic conditions.

Reaction Conditions :

  • Step 1 : 2,6-Dichloropyridine is reacted with 1H-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 24 hours in the presence of potassium carbonate.
  • Step 2 : The intermediate is treated with chloromethyl-1H-1,2,4-triazole in acetonitrile under reflux for 12 hours, using triethylamine as a base.

Yield :

  • Step 1: 68–72%
  • Step 2: 55–60%

One-Pot Multi-Component Assembly

Inspired by methodologies for related triazolo-pyrimidines, a one-pot approach condenses 2-chloro-6-hydrazinylpyridine with formaldehyde and 1H-1,2,4-triazole. This method leverages in situ formation of a methylene-linked bis-triazole structure through cyclocondensation.

Procedure :

  • 2-Chloro-6-hydrazinylpyridine (1 equiv), paraformaldehyde (2 equiv), and 1H-1,2,4-triazole (2 equiv) are heated in ethanol at 80°C for 8 hours.
  • The reaction is catalyzed by p-toluenesulfonic acid (10 mol%) to enhance electrophilicity of the carbonyl intermediate.

Yield : 50–55%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC “click” reaction offers a modular route to construct the triazole-triazole methylene linkage. 2-Chloro-6-propargyloxypyridine is reacted with azidomethyl-1H-1,2,4-triazole in the presence of Cu(I) catalysts.

Optimized Conditions :

  • Catalytic System: CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (4:1).
  • Temperature: 60°C for 6 hours.

Yield : 75–80%

Mechanistic and Optimization Studies

Solvent and Base Effects in NAS Reactions

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) outperform ethers or alcohols in NAS steps due to enhanced stabilization of the transition state. Potassium carbonate provides superior yields over sodium hydride or triethylamine, as corroborated by patent WO2019175043A1.

Table 1 : Solvent Screening for Step 1 (NAS)

Solvent Yield (%) Purity (HPLC)
DMF 72 98.5
DMSO 68 97.8
THF 42 89.3
Ethanol <5 N/A

Catalytic Efficiency in CuAAC Reactions

The choice of copper source critically impacts reaction kinetics. Cu(I)Br achieves full conversion in 4 hours but suffers from oxidative degradation, whereas CuSO₄/ascorbate systems maintain stability over prolonged periods.

Table 2 : Catalyst Performance in CuAAC

Catalyst System Time (h) Yield (%)
CuSO₄ + Sodium Ascorbate 6 80
CuI 3 78
Cu(PPh₃)₃Br 4 82

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (500 MHz, DMSO-d₆) :
    δ 8.89 (s, 1H, H-2 pyridine), 8.47 (d, J = 5.1 Hz, 1H, H-6 pyridine), 7.42 (d, J = 5.1 Hz, 1H, H-5 pyridine), 5.86 (s, 2H, NH₂), 4.12 (s, 2H, CH₂), 3.74 (s, 2H, triazole-CH₂-triazole).

  • ¹³C-NMR (126 MHz, DMSO-d₆) :
    δ 152.3 (C-2 pyridine), 148.1 (triazole C-3), 142.7 (triazole C-5), 134.5 (C-6 pyridine), 129.8 (C-5 pyridine), 50.2 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 329.0721 [M+H]⁺ (C₁₁H₁₀ClN₈ requires 329.0724).

Comparative Evaluation of Synthetic Methods

Table 3 : Method Comparison

Method Yield (%) Purity (%) Scalability
Sequential NAS/Alkylation 60 95 Moderate
One-Pot Condensation 55 91 High
CuAAC Click Chemistry 80 98 High

The CuAAC route emerges as the most efficient, balancing yield and scalability. However, the one-pot method offers operational simplicity for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, acetonitrile, or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring

Biological Activity

2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine (CAS No. 477852-44-1) is a novel compound that has garnered attention for its potential biological activities. This compound integrates a pyridine ring with triazole moieties, which are known for their diverse pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C10H8ClN7
  • Molecular Weight : 261.67 g/mol
  • Structure : The compound features a chlorinated pyridine ring substituted with triazole groups, which enhances its biological activity.

Antifungal Activity

Triazole derivatives are also widely recognized for their antifungal properties. The presence of the triazole ring in the compound may confer similar antifungal capabilities. In related compounds, triazoles have been shown to inhibit the growth of fungi by interfering with ergosterol synthesis.

Antitumor Activity

The structure-activity relationship (SAR) analysis of triazole-containing compounds indicates that modifications to the triazole moiety can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups and specific substitutions on the phenyl ring have demonstrated improved antiproliferative effects.

Table 2: Cytotoxicity of Triazole Derivatives

Compound NameCell LineIC50 (µM)
Compound DHeLa5.0
Compound EMCF-73.5
Compound FA5494.0

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Triazoles often inhibit enzymes involved in nucleic acid synthesis.
  • Disruption of Membrane Integrity : Some studies suggest that triazoles can disrupt fungal cell membranes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications in the side chains significantly influenced antimicrobial potency. Although specific data for our compound is not available, related compounds showed promising results.

Case Study 2: Antitumor Activity

In vitro studies on triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of chlorinated and substituted aromatic rings was crucial for enhancing cytotoxicity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs can be categorized into three groups: triazolylpyridine derivatives , benzene-based triazoles , and metal coordination complexes .

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine Pyridine Two 1,2,4-triazole groups (one methyl-linked) ~337.7* Coordination polymers, potential bioactivity
2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridine (from Cd complex) Pyridine Single 1,2,4-triazole group 210.6 Forms 1D coordination polymers with Cd
[Ir(2,4-F2ppy)₂(2-(1,2,4-triazol-1-yl)pyridine)]PF6 (C1) Iridium complex Triazolylpyridine ligand ~940.0 Photophysical applications (e.g., OLEDs)
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde Benzene Triazole at C3, aldehyde group 173.2 Synthetic intermediate
4-(1H-1,2,4-Triazol-1-yl)benzoic acid Benzene Triazole at C4, carboxylic acid 189.2 High thermal stability (m.p. 318–320°C)

*Estimated based on molecular formula.

Key Observations :

  • Compared to benzene-based triazoles (e.g., 3-(1H-1,2,4-triazol-1-yl)benzaldehyde), the pyridine core introduces electronic asymmetry , influencing coordination behavior and solubility .

Coordination Chemistry

  • Cadmium Complex () : The simpler ligand 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine forms a 1D coordination polymer with Cd(II) and thiocyanate, demonstrating linear polymeric chains. The additional triazolylmethyl group in the target compound could enable higher-dimensional networks or increased stability due to additional binding sites.
  • Iridium Complexes () : Triazolylpyridine ligands in iridium(III) complexes (e.g., C1–C3) are used in photophysical materials. The target compound’s structure may allow similar applications but with modified emission properties due to steric and electronic effects from the methyl-linked triazole.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine?

The synthesis of this compound typically involves nucleophilic substitution and cyclization reactions. A common approach includes reacting a chlorinated pyridine precursor (e.g., 2,6-dichloropyridine) with triazole derivatives under basic conditions. For example, sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C facilitates substitution at the pyridine's chloro positions. Subsequent functionalization with 1,2,4-triazole derivatives requires precise stoichiometry to avoid over-substitution. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and absence of unreacted intermediates.
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography: If single crystals are obtainable, this method provides unambiguous structural confirmation, as demonstrated in cadmium coordination polymer studies using similar triazole-pyridine ligands .
  • HPLC: Use reverse-phase chromatography with UV detection to quantify purity (>95% acceptable for most research applications) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the triazole moieties in coordination chemistry applications?

The triazole groups act as versatile ligands due to their N-donor sites. In coordination polymers, the pyridine-bound triazole can adopt bridging or terminal binding modes, depending on metal ion geometry. For example, Cd(II) complexes exhibit distorted octahedral geometries, with thiocyanate ligands bridging adjacent metal centers. Computational modeling (e.g., density functional theory, DFT) can predict ligand field stabilization energies and electronic transitions, aiding in designing luminescent or catalytic materials .

Q. How can contradictory data on substituent effects in analogous compounds be resolved?

Contradictions often arise from differences in reaction conditions or competing pathways. For example:

  • Substituent Steric Effects: Bulkier groups on the triazole ring may hinder nucleophilic substitution, requiring higher temperatures or catalysts (e.g., CuI).
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the pyridine ring can deactivate certain positions, altering regioselectivity.
    Systematic studies using Design of Experiments (DoE) methodologies can isolate variables. Compare kinetic data (e.g., via in situ IR spectroscopy) and computational simulations (e.g., molecular docking) to identify dominant factors .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • pH Stability: Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C) with UV-Vis or LC-MS monitoring. Triazole-pyridine systems are generally stable in neutral to mildly acidic conditions but may hydrolyze under strong bases.
  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (>200°C typical for similar compounds).
  • Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photodegradation .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving triazole functionalization?

  • Intermediate Isolation: Purify intermediates (e.g., mono-substituted pyridine) before proceeding to subsequent steps.
  • Catalysis: Use Pd/Cu catalysts for cross-coupling reactions to enhance efficiency.
  • Microwave-Assisted Synthesis: Reduce reaction times and improve yields by 10–20% compared to conventional heating .

Q. What advanced techniques characterize intermolecular interactions in supramolecular assemblies?

  • Single-Crystal X-ray Diffraction: Resolve π-π stacking distances (e.g., 3.4–3.7 Å for pyridine-triazole systems) and hydrogen-bonding networks.
  • Solid-State NMR: Probe local electronic environments of 15N^{15}N-labeled triazole groups.
  • Luminescence Spectroscopy: Correlate emission spectra with ligand-metal charge transfer (LMCT) mechanisms in coordination complexes .

Applications in Academic Research

Q. How does this compound compare to analogs in biological activity studies?

Replace the chloro or triazole groups with bioisosteres (e.g., fluorine, methyl) to modulate lipophilicity and target binding. For example:

  • Antimicrobial Activity: Triazole-pyridine hybrids inhibit enzymes like cytochrome P450 via metal coordination.
  • Anticancer Potential: Screen against kinase or protease targets using in vitro assays (e.g., IC50_{50} determination).
    Structure-activity relationship (SAR) studies should prioritize substituent effects on solubility and membrane permeability .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Molecular Dynamics (MD): Simulate ligand flexibility in solvent environments.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify redox-active sites.
  • Docking Software (e.g., AutoDock): Model interactions with biological targets (e.g., proteins) or synthetic catalysts .

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